molecular formula C13H21NO2 B1670241 Demethyldeacetylmoxisylyte CAS No. 72732-50-4

Demethyldeacetylmoxisylyte

Cat. No.: B1670241
CAS No.: 72732-50-4
M. Wt: 223.31 g/mol
InChI Key: GOHVWKGLNUZCRK-UHFFFAOYSA-N
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Description

Demethyldeacetylmoxisylyte (systematic name: (2-(4-Hydroxy-2-isopropyl-5-methylphenoxy)ethyl)methylamine) is a phenolic derivative structurally related to moxisylyte, a vasodilator used in peripheral vascular disorders. It is characterized by the absence of both a methyl group on the amine moiety and an acetyl group on the phenolic oxygen, distinguishing it from its parent compound, moxisylyte (Figure 1) . These modifications alter its physicochemical properties, including polarity, solubility, and receptor-binding affinity. The compound is identified in safety data sheets under GHS guidelines, with applications in pharmacological research, though its specific therapeutic indications remain less documented compared to moxisylyte hydrochloride .

Properties

CAS No.

72732-50-4

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-methyl-4-[2-(methylamino)ethoxy]-5-propan-2-ylphenol

InChI

InChI=1S/C13H21NO2/c1-9(2)11-8-12(15)10(3)7-13(11)16-6-5-14-4/h7-9,14-15H,5-6H2,1-4H3

InChI Key

GOHVWKGLNUZCRK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)C(C)C)OCCNC

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)OCCNC

Appearance

Solid powder

Other CAS No.

72732-50-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Demethyldeacetylmoxisylyte;  Carvacrol, 5-(2-(methylamino)ethoxy)-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Moxisylyte

Moxisylyte (C₁₆H₂₅NO₃) and its hydrochloride salt (moxisylyte HCl) are well-characterized α₁-adrenoceptor antagonists. Demethyldeacetylmoxisylyte (C₁₄H₂₂NO₂) differs structurally through two key modifications:

Demethylation: Removal of one methyl group from the dimethylamino moiety, resulting in a methylamine group.

Deacetylation: Replacement of the acetylated phenolic oxygen with a hydroxyl group.

Table 1: Comparative Analysis of this compound and Moxisylyte
Property This compound Moxisylyte
Molecular Formula C₁₄H₂₂NO₂ C₁₆H₂₅NO₃
Functional Groups Hydroxyl, methylamine, isopropyl Acetate ester, dimethylamino, isopropyl
Molecular Weight (g/mol) 236.33 279.38
Polarity Higher (due to hydroxyl group) Lower (acetyl ester reduces polarity)
Solubility (Water) Moderately soluble Poor; enhanced as hydrochloride salt
Pharmacological Target Presumed α₁-adrenoceptor modulation α₁-adrenoceptor antagonist
Therapeutic Use Research compound Peripheral vasodilator (e.g., Raynaud’s)

Key Findings :

  • Receptor Interaction: The absence of the acetyl group and dimethylamino moiety likely weakens binding to α₁-adrenoceptors, as these groups contribute to hydrophobic interactions in moxisylyte’s mechanism .
  • Metabolic Stability : Deacetylation may render the compound more susceptible to phase II metabolism (e.g., glucuronidation), shortening its half-life relative to moxisylyte .

Comparison with Other Structurally Related Compounds

Carvacrol Derivatives: Both compounds derive from carvacrol (5-isopropyl-2-methylphenol). Moxisylyte’s acetate ester enhances lipophilicity, whereas this compound’s hydroxyl group favors hydrogen bonding .

Moxisylyte HCl : The hydrochloride salt of moxisylyte (CAS 96452-09-4) exhibits improved solubility and is the clinically utilized form, unlike this compound, which lacks salt-form data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethyldeacetylmoxisylyte
Reactant of Route 2
Reactant of Route 2
Demethyldeacetylmoxisylyte

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